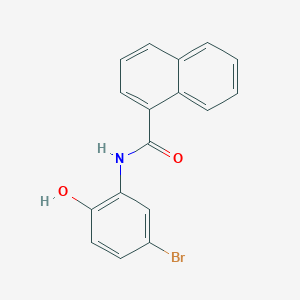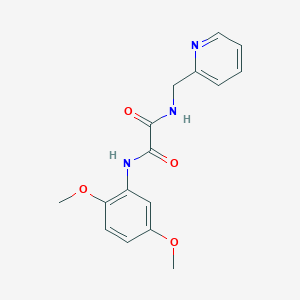
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide, also known as DTQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DTQ is a heterocyclic compound that consists of a furyl ring, a triazole ring, and a quinoxaline ring. This chemical compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research, have been extensively studied.
作用機序
The mechanism of action of 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation and survival. 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to inhibit the activity of cyclin-dependent kinases and induce cell cycle arrest. It has also been shown to inhibit the activity of phosphoinositide 3-kinase, which is involved in cell survival signaling pathways.
Biochemical and Physiological Effects:
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have neuroprotective effects and improve cognitive function. 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to have antimicrobial properties and inhibit the growth of various microorganisms.
実験室実験の利点と制限
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has advantages and limitations for lab experiments. Its advantages include its potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and infectious diseases. Its limitations include its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research on 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide. One direction is to investigate its potential applications in combination with other drugs in cancer treatment. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.
合成法
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide can be synthesized using various methods, including the reaction of 2-furylcarboxaldehyde and 3-amino-1,2,4-triazole in the presence of a catalyst, followed by the reaction of the resulting compound with 6-bromoquinoxalinecarboxylic acid. Another method involves the reaction of 2,3-dichloroquinoxaline with 3-amino-1,2,4-triazole in the presence of potassium carbonate, followed by the reaction with 2-furylcarboxaldehyde.
科学的研究の応用
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurodegenerative diseases, 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to have antimicrobial properties.
特性
IUPAC Name |
2,3-bis(furan-2-yl)-N-(1H-1,2,4-triazol-5-yl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N6O3/c26-18(24-19-20-10-21-25-19)11-5-6-12-13(9-11)23-17(15-4-2-8-28-15)16(22-12)14-3-1-7-27-14/h1-10H,(H2,20,21,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKVOUCHUZVUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=NC=NN4)N=C2C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7075929 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)
![1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4967505.png)
![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4967514.png)

![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B4967531.png)
![ethyl 4-(2-phenoxyethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4967532.png)


![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B4967547.png)
![5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B4967552.png)
![2-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4967562.png)
![(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B4967568.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4967571.png)